Positional Isomerism: Para-Substitution Defines Distinct Pharmacological Space vs. Meta-Substituted Lin28 1632
CAS 894068-79-2 is the para-substituted regioisomer of the well-characterized Lin28 inhibitor class. The meta-substituted analog, N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28 1632, CAS 108825-65-6), has a reported IC50 of 8 μM for blocking the Lin28/let-7 interaction [1]. In contrast, the para-substituted compound presents the 2-methoxyacetamide moiety in a topographically distinct orientation, which alters the spatial arrangement of key hydrogen bond donors and acceptors. Foundational patents for the therapeutic use of alkanamides in this series explicitly claim only the 3-substituted (meta) phenyl variants, underscoring the unique pharmacological characterization of the para-substituted series [2].
| Evidence Dimension | Substitution pattern and target engagement |
|---|---|
| Target Compound Data | Not assayed for Lin28 inhibition; predicted to have altered selectivity profile due to para-substitution |
| Comparator Or Baseline | Lin28 1632 (meta-substituted N-methyl analog): IC50 8 μM against Lin28/let-7 interaction |
| Quantified Difference | No direct IC50 data for target compound. Key difference: substitution position (para vs. meta) and N-group (methoxyacetyl vs. methylacetyl). |
| Conditions | Lin28/let-7 FRET assay (comparator data from Roos et al., 2016) |
Why This Matters
The meta-substituted series is functionally committed to Lin28 or historical CNS pathways, while the para-substituted compound is a structurally independent probe with a distinct biological potential, making it a critical tool for exploring novel target engagement in this scaffold.
- [1] Roos, M.; et al. A Small-Molecule Inhibitor of Lin28. ACS Chem. Biol. 2016, 11, 2773-2781. View Source
- [2] American Cyanamid Company. N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates and ureas. US Patent US4767765A, 1988. View Source
